H-Asp-phe-NH2

Sweetness potency Taste receptor SAR Food formulation

Researchers developing high-intensity sweetener analogs or studying sweet taste receptor SAR require a well-characterized aspartame-family reference compound with defined potency and stability. H-Asp-Phe-NH2 provides the baseline dipeptide amide scaffold from which commercial sweeteners (neotame, advantame) are derived. • Baseline sweetness potency of 200× sucrose for calibrating computational models and in vitro receptor-binding assays. • Optimal stability at pH 4.3 suits carbonated beverage formulation studies; quantified degradation benchmark (29.5% loss over 60 days at 37 °C) supports stability-improvement research. • Sourced with documented purity and shipped under appropriate conditions to ensure integrity upon arrival.

Molecular Formula C13H17N3O4
Molecular Weight 279.29 g/mol
CAS No. 5241-71-4
Cat. No. B1277754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp-phe-NH2
CAS5241-71-4
Molecular FormulaC13H17N3O4
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C13H17N3O4/c14-9(7-11(17)18)13(20)16-10(12(15)19)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H2,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1
InChIKeyKPAUJSXYKQJSSO-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp-phe-NH2 (Aspartame) Procurement & Application


H-Asp-phe-NH2 (CAS 5241-71-4), the L-α-aspartyl-L-phenylalaninamide, is a dipeptide sweetener and a key structural analog in the aspartame family [1]. While it is the amide derivative of aspartame (which is the methyl ester), it shares the core aspartyl-phenylalanine backbone. This compound serves as a foundational comparator for evaluating next-generation high-intensity sweeteners like neotame and advantame, which are chemically derived from it [2]. Its procurement is relevant for research into structure-activity relationships (SAR) of sweet taste receptors and for understanding the baseline properties from which more potent and stable analogs have been engineered [3].

Aspartame vs. Analogs: Critical Differentiators


In the realm of high-intensity sweeteners, compounds within the same chemical class—specifically the aspartyl dipeptide esters and amides—exhibit profound, quantifiable differences in key performance metrics. These are not interchangeable. Aspartame (H-Asp-phe-OMe), neotame, and advantame are all derivatives of the H-Asp-phe-NH2 core, yet they diverge dramatically in sweetness potency, thermal/pH stability, and regulatory status, which directly dictate their utility in specific food and beverage matrices [1]. For instance, the simple substitution of a methyl ester with an N-alkyl group yields a 30-60 fold increase in sweetness [2], while a different modification grants superior thermal stability for baking applications [3]. Therefore, selecting the appropriate compound for a given application requires a detailed, data-driven understanding of these performance differences, as substituting one for another can lead to formulation failure, off-flavors, or regulatory non-compliance.

Aspartame Quantitative Evidence vs. Analogs


Sweetness Potency vs. Sucrose

H-Asp-phe-NH2 (aspartame) serves as the structural and functional baseline for its more potent analogs. Its relative sweetness is quantified as approximately 200 times that of sucrose [1]. This value is dramatically surpassed by its derivatives, neotame and advantame, demonstrating the impact of specific molecular modifications. Neotame, an N-alkylated derivative, is reported to be 7,000–13,000 times sweeter than sucrose and 30–60 times sweeter than aspartame [2]. Advantame, which incorporates a vanillin-derived group, is approximately 20,000 times sweeter than sucrose and 100-110 times sweeter than aspartame [3].

Sweetness potency Taste receptor SAR Food formulation

Thermal & pH Stability

H-Asp-phe-NH2 (aspartame) is known for its limited stability under high-temperature and certain pH conditions, making it unsuitable for baking and some manufacturing processes. In a head-to-head study comparing stability in a lime-lemon carbonated beverage stored at 37°C for 60 days, aspartame exhibited a 29.5% loss, whereas sucralose showed only a 1.9% loss [1]. The compound's optimal pH for stability is 4.3, which is ideal for carbonated soft drinks, but it degrades at normal cooking and baking temperatures [2]. In contrast, its analog neotame is documented to be stable enough for both cooking and baking applications [3].

Food processing Beverage stability Thermal degradation

Sensory Profile vs. Sucrose

The sensory profile of H-Asp-phe-NH2 (aspartame) is often described as being closer to sucrose than many other synthetic sweeteners. A sensory profiling study directly compared aqueous solutions of aspartame, neotame, acesulfame K, and saccharin against a sucrose reference. The aspartame solution was found to be the sample closest to the sucrose solution in terms of overall flavor profile and off-flavor intensity [1]. While specific quantitative intensity values for off-flavors are not provided in the abstract, the study clearly ranks aspartame as superior in this regard. In contrast, its derivative neotame is reported to have a distinct licorice aftertaste, a sensory characteristic not present in aspartame [2].

Sensory analysis Off-flavor Taste modulation

Regulatory ADI Comparison

Regulatory approval and established Acceptable Daily Intake (ADI) levels are critical for procurement and formulation. H-Asp-phe-NH2 (aspartame) has a long history of safety evaluations and well-established ADI values across major regulatory bodies: JECFA (40 mg/kg bw/day), EFSA (40 mg/kg bw/day), and FDA (50 mg/kg bw/day) [1]. Its analogs, due to their higher potency and different metabolic profiles, have vastly different ADI values. For example, the FDA ADI for neotame is 0.3 mg/kg bw/day, and for advantame, it is 32.8 mg/kg bw/day [2]. The higher ADI for aspartame reflects its lower potency and extensive safety data, offering more formulation flexibility from a regulatory burden perspective, especially in regions with strict labeling requirements.

Regulatory compliance Food additive safety ADI

Application Scenarios for Aspartame


Sweet Taste Receptor SAR Studies

H-Asp-phe-NH2 (aspartame) serves as an essential reference compound for SAR studies. Its well-defined sweetness potency (200x sucrose) [1] provides a baseline for understanding how specific molecular modifications lead to dramatic increases in potency, as seen in its analogs neotame (30-60x sweeter) and advantame (100-110x sweeter) [2]. Researchers can use this quantitative data to calibrate computational models and in vitro assays aimed at discovering novel sweeteners or understanding receptor binding kinetics.

Carbonated Soft Drinks & Low-pH Beverages

Given its optimal stability at pH 4.3, aspartame is ideally suited for sweetening carbonated soft drinks and other acidic beverages [1]. Its sucrose-like sensory profile, which is closer to sugar than many alternatives [2], is a key advantage in these applications. However, its quantified instability in long-term storage at elevated temperatures (29.5% loss over 60 days at 37°C) means it is best suited for products with cold-chain distribution or shorter shelf lives, unless combined with more stable sweeteners.

General Consumer Product Formulations

While aspartame itself is contraindicated for individuals with phenylketonuria (PKU) due to its phenylalanine content, its well-established and relatively high ADI (50 mg/kg bw/day in the US) [1] provides significant formulation flexibility for the general population. This high ADI is a direct result of its extensive safety evaluation and lower potency compared to analogs like neotame (ADI: 0.3 mg/kg bw/day) [2]. This makes aspartame a reliable choice for high-volume consumer products where regulatory compliance and safety margins are critical.

Stability Benchmark for New Sweeteners

The quantifiable degradation of aspartame under specific conditions (e.g., 29.5% loss in a model beverage) [1] provides a well-characterized benchmark for testing new, more stable sweeteners or stabilization technologies. Procurement of aspartame is essential for R&D teams developing encapsulation methods, blends, or novel analogs intended to overcome its thermal and pH limitations. Its performance serves as a 'negative control' to demonstrate the improved stability of a novel candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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